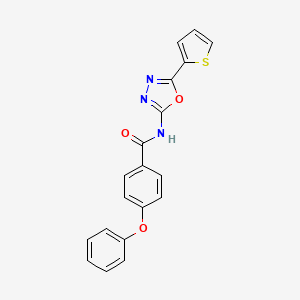

4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-7-4-12-26-16)13-8-10-15(11-9-13)24-14-5-2-1-3-6-14/h1-12H,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCCQUAXPWCTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of phenolic compounds with thiophene derivatives and oxadiazole intermediates. The general synthetic pathway includes:

- Formation of the Oxadiazole Ring : This is achieved through the condensation of carboxylic acids with hydrazines or other nitrogenous compounds.

- Coupling Reaction : The phenoxy group is introduced through a coupling reaction with a suitable electrophile.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Specifically, compounds in this class have been shown to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : They may act by inhibiting key enzymes involved in cancer cell proliferation such as topoisomerases and histone deacetylases (HDACs) .

- Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against multiple cancer cell lines, including breast and lung cancers .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 |

| This compound | A549 (Lung Cancer) | 15.0 |

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. Notably, some compounds have shown activity against dengue virus polymerase:

- Inhibition Studies : High-throughput screening has identified several oxadiazoles as potent inhibitors against dengue virus serotypes .

- Submicromolar Activity : The most effective compounds demonstrated submicromolar activity in cellular models infected with dengue virus .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives are reported to possess anti-inflammatory and analgesic effects:

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of oxadiazoles, including compounds similar to 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, exhibit significant antiviral properties. For instance, studies have shown that certain oxadiazole derivatives act as non-nucleoside inhibitors of dengue virus polymerase. These compounds demonstrated submicromolar activity against all four serotypes of the dengue virus in vitro, highlighting their potential as antiviral agents .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activities. Compounds containing oxadiazole rings have been evaluated for their antibacterial and antifungal properties. For example, related studies have reported that certain oxadiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, some studies reported that oxadiazole derivatives induced apoptosis in glioblastoma cell lines and exhibited cytotoxic effects in various cancer models . These findings suggest that this compound could be a valuable candidate for further anticancer drug development.

Case Studies

Several studies have documented the synthesis and evaluation of oxadiazole derivatives:

- Dengue Virus Inhibition : A study demonstrated that specific oxadiazole derivatives were effective against dengue virus polymerase with IC50 values in the nanomolar range .

- Antimicrobial Evaluation : Research on related compounds showed significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives led to significant cell death in cancer lines such as HCT116 (colorectal carcinoma), suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituents include:

Key Observations :

Benzamide Substituent Modifications

The benzamide group's substitution pattern significantly impacts activity:

Key Observations :

- Phenoxy Group: The 4-phenoxy group in the target compound may enhance membrane permeability compared to unsubstituted benzamides. Similar bulky groups (e.g., sulfamoyl in LMM5) improve antifungal activity by targeting thioredoxin reductase .

- Halogenation : Bromine (Compound 26) is often used to probe steric effects but may reduce solubility .

Q & A

Basic: What are the key synthetic routes for 4-phenoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazide derivatives under acidic conditions (e.g., POCl₃) .

- Step 2: Coupling the oxadiazole intermediate with a benzamide precursor using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Step 3: Introduction of the phenoxy group via nucleophilic aromatic substitution or Ullmann-type reactions .

Optimization Strategies:

- Temperature Control: Maintaining 80–90°C during cyclization prevents side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity .

- Catalysts: Use of triethylamine or pyridine as bases improves coupling efficiency .

- Analytical Monitoring: TLC (thin-layer chromatography) and NMR spectroscopy ensure intermediate purity before proceeding to subsequent steps .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR: Confirms the presence of aromatic protons (δ 6.8–8.2 ppm for thiophene and benzamide groups) and oxadiazole ring carbons (δ 160–170 ppm) .

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, C-N stretches at ~1250 cm⁻¹ for oxadiazole) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing the oxadiazole-thiophene moiety) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical m/z) .

Advanced: How do substituents on the oxadiazole and thiophene rings influence the compound’s biological activity, and what strategies can resolve contradictory data in SAR studies?

Answer:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antimicrobial activity by increasing electrophilicity and target binding .

- Alkyl Chains (e.g., ethyl): Improve lipophilicity and membrane permeability but may reduce solubility, complicating dose-response relationships .

Resolving Data Contradictions:

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches when substituents disrupt target binding .

- Statistical Analysis: Multivariate regression correlates substituent parameters (Hammett σ, π-logP) with bioactivity to isolate influential factors .

- Comparative Studies: Benchmark against analogs (e.g., thiadiazole vs. oxadiazole derivatives) clarifies scaffold-specific effects .

Advanced: What are the potential mechanisms of action for this compound’s antimicrobial activity, and how can molecular docking studies be designed to validate these hypotheses?

Answer:

Proposed Mechanisms:

- Enzyme Inhibition: The oxadiazole moiety may inhibit dihydrofolate reductase (DHFR) or β-lactamases by mimicking substrate transition states .

- Membrane Disruption: Thiophene’s hydrophobicity could destabilize bacterial membranes, as seen in similar thiazole derivatives .

Docking Study Design:

- Target Selection: Prioritize enzymes with known crystal structures (e.g., E. coli DHFR PDB: 1RX2).

- Grid Box Setup: Focus on active sites (e.g., NADPH-binding region for DHFR) with ±10 Å margins .

- Validation: Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values to confirm correlations .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity Assays: MTT or resazurin-based tests on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Enzyme Inhibition: Spectrophotometric monitoring of DHFR activity (NADPH oxidation at 340 nm) .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Solvent Effects: Re-run docking with explicit water molecules to account for solvation free energy .

- Conformational Sampling: Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to explore flexible binding modes .

- Proteolytic Stability: LC-MS/MS assays verify compound integrity under physiological conditions, ruling out degradation as a cause of low activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.